Technical Documentation Center

(Z)-Fenpyroximate (free acid) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Z)-Fenpyroximate (free acid)
  • CAS: 149054-56-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid, a comple...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid, a complex heterocyclic molecule with significant potential in medicinal chemistry. The guide details a plausible synthetic pathway, methods for its characterization, and explores its potential as an antibacterial and anticancer agent based on the established activities of structurally related pyrazole derivatives. Detailed experimental protocols for the synthesis and evaluation of its biological activities are also presented, offering a foundational resource for researchers investigating this class of compounds.

Introduction

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are present in a variety of FDA-approved drugs.[2] Their diverse biological activities include antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3] The specific compound, (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid, is a notable member of this class, integrating a pyrazole core with an oxime ether linkage and a benzoic acid moiety. This unique structural combination suggests a high potential for novel biological activities. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential therapeutic applications, to empower researchers in their exploration of its properties.

Physicochemical Properties and Characterization

While specific experimental data for (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid is not extensively available in public literature, its physicochemical properties can be predicted based on its structural components.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular FormulaC₂₀H₁₉N₃O₄
Molecular Weight365.39 g/mol
AppearanceLikely a crystalline solid
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
pKaThe carboxylic acid group will have an acidic pKa, likely in the range of 4-5. The pyrazole ring is weakly basic.

Characterization Methods:

The structural confirmation of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence and connectivity of the aromatic rings, the pyrazole core, the methyl groups, and the oxime ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=N bond of the oxime.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which is useful for purity assessment and concentration determination.

Synthesis Pathway

A plausible and efficient synthesis of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid can be designed as a multi-step process. This proposed pathway is based on established synthetic methodologies for pyrazole-4-carbaldehydes, oximes, and their subsequent O-alkylation.[4][5]

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1,3-dimethyl-5-phenoxypyrazole cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxime Formation cluster_3 Step 4: O-alkylation cluster_4 Step 5: Hydrolysis A Starting Materials B 1,3-dimethyl-5-chloropyrazole A->B C Phenol A->C D 1,3-dimethyl-5-phenoxypyrazole B->D C->D E POCl3, DMF D->E Reaction F 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde E->F G 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde F->G H Hydroxylamine hydrochloride G->H Condensation I 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime H->I J 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime I->J K Methyl 4-(bromomethyl)benzoate J->K Williamson Ether Synthesis L Intermediate Ester K->L M Intermediate Ester L->M N Base (e.g., NaOH) M->N Saponification O (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid N->O

Figure 1: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3-dimethyl-5-phenoxypyrazole

  • To a solution of 1,3-dimethyl-5-chloropyrazole in a suitable solvent such as DMF, add an equimolar amount of phenol.

  • Add a slight excess of a base, for instance, potassium carbonate.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [4]

  • In a round-bottom flask, cool a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in an ice bath.

  • Slowly add a solution of 1,3-dimethyl-5-phenoxypyrazole in DMF to the cooled Vilsmeier reagent.

  • Allow the reaction to stir at room temperature and then heat to 60-80 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime [5]

  • Dissolve 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of the Intermediate Ester (O-alkylation)

  • To a solution of the oxime from the previous step in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) carefully at 0 °C.

  • After the evolution of hydrogen gas ceases, add a solution of methyl 4-(bromomethyl)benzoate in DMF.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

Step 5: Hydrolysis to (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid

  • Dissolve the intermediate ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 3-4.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Potential Biological Activities and Mechanisms of Action

While direct biological data for the title compound is scarce, the extensive research on related pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Potential Antibacterial Activity

Numerous pyrazole derivatives have demonstrated significant antibacterial activity against a range of pathogens, including drug-resistant strains.[6]

Hypothesized Mechanism of Action:

The antibacterial action of pyrazole-containing compounds is often attributed to the inhibition of essential bacterial enzymes.[6] A primary target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication.[6] By binding to this enzyme, the compound could prevent the relaxation of supercoiled DNA, leading to a cessation of replication and ultimately bacterial cell death.

Antibacterial_Mechanism A Bacterial DNA Replication B DNA Gyrase A->B C Relaxation of Supercoiled DNA B->C D Replication Fork Progression C->D E Cell Division D->E F (Z)-4-[...] benzoic acid F->B Inhibition Anticancer_Mechanism cluster_0 Signaling Pathways cluster_1 Cell Cycle Progression cluster_2 Cellular Outcomes A Growth Factor Receptors (e.g., EGFR) B Downstream Signaling (e.g., MAPK, PI3K/Akt) A->B E Proliferation B->E C Cyclin-Dependent Kinases (CDKs) D Cell Cycle Checkpoints C->D D->E F Apoptosis G (Z)-4-[...] benzoic acid G->A Inhibition G->C Inhibition G->F Induction

Figure 3: Potential anticancer mechanisms of the target compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of well-established in vitro assays should be performed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

(Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented activities of related pyrazole derivatives, this compound is a strong candidate for investigation as both an antibacterial and an anticancer agent. The synthetic pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule.

Future research should focus on the actual synthesis and thorough characterization of the compound. Following this, a comprehensive evaluation of its biological activities against a broad panel of bacterial strains and cancer cell lines is warranted. Further studies could also explore its mechanism of action in more detail, including specific enzyme inhibition assays and analysis of its effects on cellular signaling pathways. The insights gained from such studies will be invaluable in advancing our understanding of this class of compounds and their potential for clinical applications.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Kumar, A., & Sharma, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-226.
  • Gomha, S. M., & Muhammad, Z. A. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8345-8367.
  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Modern Approaches in Drug Designing, 5(1), 1-10.
  • Glomb, T., et al. (2021).
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer activity of pyrazole via different biological mechanisms.
  • Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181.
  • Hassan, A. S., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(2), 837-846.
  • Pyrazolines as anticancer agents: Recent advances. (2019).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Robust QuEChERS Extraction Protocol for the Analysis of Fenpyroximate Acid Metabolites in Complex Matrices

Introduction: The Analytical Imperative for Monitoring Fenpyroximate's Acid Metabolites Fenpyroximate is a potent pyrazole acaricide and insecticide widely employed in agriculture to protect a variety of crops from phyto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Monitoring Fenpyroximate's Acid Metabolites

Fenpyroximate is a potent pyrazole acaricide and insecticide widely employed in agriculture to protect a variety of crops from phytophagous mites.[1][2] Its mode of action involves the inhibition of mitochondrial electron transport at Complex I.[3] As with many pesticides, fenpyroximate undergoes metabolic transformation in plants and animals, leading to the formation of various metabolites.[4] Of particular analytical interest are the acid metabolites, which are primarily formed through the hydrolysis of the parent compound's tert-butyl ester group.[4] The principal acid metabolite is (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid, along with its Z-isomer.[5]

The presence of these acid metabolites in food commodities is a key consideration for regulatory bodies and in dietary risk assessments. Consequently, robust and reliable analytical methods for their extraction and quantification are paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a gold standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and reduced solvent consumption.[6] However, the standard QuEChERS protocol requires thoughtful modifications to ensure the efficient extraction and recovery of acidic analytes like the fenpyroximate acid metabolites.

This application note provides a detailed, scientifically-grounded QuEChERS protocol specifically tailored for the extraction of fenpyroximate acid metabolites from various food matrices. We will delve into the rationale behind each step, from sample preparation to the final extract ready for LC-MS/MS analysis, ensuring a self-validating and reproducible workflow.

The Challenge of Extracting Acidic Analytes with QuEChERS

The polarity and charge state of an analyte are critical factors influencing its partitioning behavior during liquid-liquid extraction. Acidic compounds, such as the carboxylic acid metabolites of fenpyroximate, exist in an equilibrium between their protonated (neutral) and deprotonated (anionic) forms, a balance dictated by the pH of the surrounding medium.

In a standard QuEChERS procedure, the pH of the sample extract can be neutral to slightly basic, which would lead to the deprotonation of the acidic metabolites. This anionic form is highly polar and will preferentially partition into the aqueous phase, resulting in poor extraction efficiency into the acetonitrile layer and, consequently, low recoveries.

To overcome this, the extraction environment must be acidified. By lowering the pH well below the pKa of the carboxylic acid group, the equilibrium is shifted towards the protonated, less polar form of the metabolite. This uncharged species exhibits significantly higher solubility in the organic extraction solvent (acetonitrile), thereby ensuring efficient partitioning and high recovery.

A second critical consideration is the choice of sorbent for the dispersive solid-phase extraction (d-SPE) cleanup step. The commonly used Primary Secondary Amine (PSA) sorbent, while excellent for removing organic acids and other polar matrix components, possesses anion-exchange properties. This makes it unsuitable for the analysis of acidic analytes, as it would strongly retain the target acid metabolites, leading to their significant loss from the final extract. Therefore, an alternative sorbent that does not exhibit this strong affinity for acidic compounds is required.

Optimized QuEChERS Protocol for Fenpyroximate Acid Metabolites

This protocol has been designed to address the specific challenges associated with the extraction of fenpyroximate's acid metabolites.

I. Sample Preparation and Homogenization

Accurate and reproducible results begin with a representative and homogenous sample.

  • For high-moisture commodities (e.g., fruits, vegetables):

    • Chop the entire laboratory sample into small pieces.

    • Homogenize using a high-speed blender until a uniform consistency is achieved.

    • For high-water content samples, it may be beneficial to freeze the sample with liquid nitrogen prior to homogenization to prevent enzymatic degradation and achieve a finer particle size.

  • For low-moisture commodities (e.g., grains, dried herbs):

    • Grind the sample to a fine, uniform powder using a laboratory mill.

    • It is crucial to add a specific amount of water to these samples prior to extraction to facilitate solvent partitioning and analyte extraction.

II. Extraction

This step is designed to efficiently extract the fenpyroximate acid metabolites from the sample matrix into an organic solvent.

  • Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • For low-moisture samples, add 10 mL of deionized water and allow the sample to rehydrate for 30 minutes.

  • Add 10 mL of 1% acetic acid in acetonitrile (v/v) . The addition of acetic acid is critical to lower the pH of the extraction medium, ensuring the acid metabolites are in their protonated form for efficient extraction.

  • Cap the tube and shake vigorously for 1 minute . This ensures thorough mixing of the sample with the extraction solvent.

  • Add the QuEChERS extraction salt packet. A common and effective composition is provided in the table below. The salts induce phase separation between the aqueous and organic layers and help to drive the analytes into the acetonitrile.

  • Immediately after adding the salts, cap the tube and shake vigorously for 1 minute .

  • Centrifuge the tube at ≥ 4000 rcf for 5 minutes . This will result in a clear separation of the upper acetonitrile layer containing the analytes from the aqueous and solid sample matrix layers.

Table 1: Composition of QuEChERS Extraction Salts (AOAC 2007.01 Method)

SaltQuantity (g)Purpose
Anhydrous Magnesium Sulfate (MgSO₄)4Removes excess water from the acetonitrile phase.
Sodium Chloride (NaCl)1Enhances the partitioning of analytes into the organic layer.
Sodium Citrate Tribasic Dihydrate1Buffering agent to maintain a stable pH.
Sodium Citrate Dibasic Sesquihydrate0.5Buffering agent to maintain a stable pH.
III. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This step is crucial for removing matrix co-extractives that can interfere with the final analysis.

  • Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE centrifuge tube containing the appropriate sorbents. The volume of the aliquot will depend on the subsequent analytical requirements, but a typical volume is 6 mL .

  • The choice of d-SPE sorbents is critical for acidic analytes. The recommended composition is provided in the table below. Crucially, PSA is not used to avoid the loss of the acidic metabolites.

  • Cap the tube and shake vigorously for 30 seconds .

  • Centrifuge at ≥ 4000 rcf for 5 minutes .

Table 2: Recommended d-SPE Sorbents for Fenpyroximate Acid Metabolite Cleanup

SorbentTypical Amount (mg per mL of extract)Purpose
Anhydrous Magnesium Sulfate (MgSO₄)150Removes residual water.
C18 (Octadecylsilane)50Removes non-polar interferences such as fats and waxes.[7]
Graphitized Carbon Black (GCB)7.5 (optional)Removes pigments like chlorophyll and carotenoids. Use with caution as it can retain planar analytes.[7]
IV. Final Extract Preparation
  • Transfer the cleaned extract from the d-SPE tube into a clean vial.

  • The extract is now ready for direct injection into an LC-MS/MS system. If necessary, the extract can be filtered through a 0.22 µm syringe filter prior to analysis.

Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Sample AddSolvent Add 10mL 1% Acetic Acid in Acetonitrile Sample->AddSolvent Shake1 Shake 1 min AddSolvent->Shake1 AddSalts Add MgSO₄, NaCl, and Citrate Salts Shake1->AddSalts Shake2 Shake 1 min AddSalts->Shake2 Centrifuge1 Centrifuge ≥4000 rcf for 5 min Shake2->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer dSPEMix d-SPE Tube (MgSO₄, C18, optional GCB) Shake3 Shake 30 sec dSPEMix->Shake3 Centrifuge2 Centrifuge ≥4000 rcf for 5 min Shake3->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS

Caption: QuEChERS workflow for fenpyroximate acid metabolites.

Optional Alkaline Hydrolysis for Conjugated Metabolites

In some instances, fenpyroximate and its metabolites can form conjugates with sugars or other endogenous molecules within the plant matrix.[8] These conjugated forms may not be efficiently extracted by the standard procedure. To determine the total residue of the acid metabolites, an alkaline hydrolysis step can be incorporated prior to the QuEChERS extraction.

Protocol Modification for Alkaline Hydrolysis:

  • To the 10 g homogenized sample in the 50 mL centrifuge tube, add 10 mL of deionized water.

  • Add 2 mL of 5 M Sodium Hydroxide (NaOH) .

  • Incubate the mixture in a shaking water bath at 40°C for 30 minutes .[8]

  • After incubation, cool the sample to room temperature and neutralize by adding 2 mL of 5 M Sulfuric Acid (H₂SO₄) .

  • Proceed with the standard QuEChERS extraction protocol from the step of adding 10 mL of acetonitrile (without acetic acid in this case, as the sample is already acidified).

Method Validation and Performance

A properly executed QuEChERS method for acidic analytes should yield good recoveries and reproducibility.

Table 3: Expected Performance Characteristics

ParameterExpected Value
Recovery70-120%
Relative Standard Deviation (RSD)≤ 20%
Limit of Quantification (LOQ)Dependent on the sensitivity of the LC-MS/MS instrument, but typically in the low µg/kg range.

It is imperative that each laboratory validates this method for their specific matrices and analytical instrumentation to ensure it meets the required performance criteria.

Conclusion

The QuEChERS protocol detailed in this application note provides a robust and reliable method for the extraction of fenpyroximate acid metabolites from a variety of food matrices. By understanding the chemical properties of these acidic analytes and making critical modifications to the standard QuEChERS procedure—namely, acidification of the extraction solvent and the use of appropriate d-SPE sorbents—researchers can achieve accurate and reproducible results. This method serves as a valuable tool for food safety monitoring, dietary risk assessment, and regulatory compliance.

References

  • Fenpyroximate (draft) Chemical name IUPAC: tert-butyl (E)-Æ-(1,3-dimethyl-5-phenoxypyra. Available online: [Link]

    • Fenpyroximate (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental). Inchem.org. Available online: [Link]

  • Fenpyroximate Response. EPA. Available online: [Link]

  • Fenpyroximate (Ref: NNI 850). AERU, University of Hertfordshire. Available online: [Link]

  • Measuring the Residual Levels of Fenpyroximate and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks. National Center for Biotechnology Information. Available online: [Link]

  • Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. ACS Publications. Available online: [Link]

  • Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. Available online: [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. National Center for Biotechnology Information. Available online: [Link]

Sources

Application

Application Note: Preparation and Handling of (Z)-Fenpyroximate Free Acid Analytical Standard Solutions

Abstract This document provides a comprehensive, field-proven protocol for the preparation, verification, and storage of analytical standard solutions of (Z)-Fenpyroximate free acid. As a significant metabolite and poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, verification, and storage of analytical standard solutions of (Z)-Fenpyroximate free acid. As a significant metabolite and potential impurity of the widely used acaricide Fenpyroximate, the ability to generate accurate and reproducible standard solutions is paramount for researchers, analytical scientists, and quality control professionals engaged in residue analysis, environmental monitoring, and metabolic studies. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring the integrity and reliability of the resulting standards. The protocols herein are designed to be self-validating, incorporating quality control checks and best practices for handling a potent, toxicologically significant compound.

Introduction: The Analytical Imperative

This application note provides a robust methodology to establish a traceable and reliable source of calibration standards for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4].

Analyte Properties and Critical Safety Protocols

A thorough understanding of the analyte's characteristics is essential for safe and effective handling.

Physicochemical Data

The fundamental properties of (Z)-Fenpyroximate free acid are summarized below.

PropertyValueSource
IUPAC Name 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoic acid[2]
CAS Number 149054-57-9[5]
Molecular Formula C₂₀H₁₉N₃O₄[2][5]
Molecular Weight 365.38 g/mol [5]
Appearance Likely a white to off-white crystalline powder (inferred from parent compound)[1][6]
Solubility Poorly soluble in water; soluble in organic solvents such as acetonitrile, acetone, and methanol.[7][8][9]
Mandatory Safety Precautions

(Z)-Fenpyroximate free acid should be handled with the same level of caution as its parent compound, which is classified as a toxic substance.[10]

  • Hazard Profile: Toxic if swallowed and fatal if inhaled. May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All weighing and solution preparation steps must be performed inside a certified chemical fume hood to prevent inhalation of fine particles.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste according to institutional and local regulations.

Materials and Reagents

The quality of the final standard is dictated by the quality of the starting materials. No compromises should be made.

  • Analyte: (Z)-Fenpyroximate free acid, Certified Reference Material (CRM) with a purity of ≥98% and a certificate of analysis (COA). Using a CRM from an accredited supplier is critical for establishing metrological traceability.[5]

  • Solvent: Acetonitrile (CH₃CN), HPLC or LC-MS grade, ≥99.9% purity.

    • Scientist's Rationale: Acetonitrile is the solvent of choice due to its excellent solvating power for fenpyroximate and its metabolites, its miscibility with water (for reversed-phase chromatography), and its low UV cutoff, making it compatible with a wide range of analytical detection methods.[4][12]

  • Glassware:

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL).

    • Scientist's Rationale: Class A certification ensures that the volume of the flask is within a very tight tolerance, which is non-negotiable for creating a primary stock solution with a precisely known concentration.

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg).

    • Calibrated piston-stroke micropipettes (P100, P1000).

    • Ultrasonic bath.

    • Vortex mixer.

    • 2 mL amber glass autosampler vials with PTFE-lined caps.

Experimental Protocol: Stock Solution Preparation (100 µg/mL)

This protocol details the preparation of a 10 mL primary stock solution. This solution will serve as the source for all subsequent working standards.

Workflow for Primary Stock Solution

cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_final Finalization A Equilibrate CRM to Room Temp B Place Weighing Paper on Balance & Tare A->B C Accurately Weigh ~1.0 mg of (Z)-Fenpyroximate Free Acid B->C D Transfer Weighed Solid to 10 mL Vol. Flask C->D E Add ~7 mL of Acetonitrile D->E F Sonicate for 5 min to Ensure Full Dissolution E->F G Bring to Final Volume with Acetonitrile F->G H Cap and Invert 15x to Homogenize G->H I Transfer to Labeled Amber Storage Vial H->I J Store at -20°C I->J

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Methodology
  • Analyte Equilibration: Remove the sealed container of (Z)-Fenpyroximate free acid CRM from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.

    • Expert's Insight: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid upon opening, which would artificially inflate the weighed mass and lead to a lower-than-expected stock concentration.

  • Weighing: On an analytical balance, accurately weigh approximately 1.0 mg of the CRM. Record the exact weight to four decimal places (e.g., 1.04 mg).

  • Transfer and Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade acetonitrile.

  • Sonication: Cap the flask and place it in an ultrasonic bath for 5-10 minutes, or until all solid material is visibly dissolved.[13]

    • Expert's Insight: Visual inspection alone can be misleading. Sonication uses high-frequency sound waves to create cavitation, which effectively breaks apart particle agglomerates and ensures complete dissolution, a critical factor for solution homogeneity.

  • Dilution to Volume: After the solution has returned to room temperature, carefully add acetonitrile until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Securely cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogeneous.

  • Calculation of Exact Concentration:

    • Use the following formula: Concentration (µg/mL) = (Mass of CRM (mg) / Volume of Flask (mL)) * Purity * 1000

    • Example:(1.04 mg / 10.0 mL) * 0.985 (98.5% purity) * 1000 = 102.44 µg/mL

  • Storage: Transfer the final stock solution into a clearly labeled amber glass vial and store it in a freezer at -20°C.[4][7][12]

Experimental Protocol: Working Standard Preparation

Working standards for instrument calibration are prepared by performing serial dilutions of the primary stock solution.

Workflow for Serial Dilution

cluster_work Working Standards Stock Primary Stock (e.g., 100 µg/mL) Int1 Intermediate 1 (10 µg/mL) Stock->Int1 1:10 Dilution Int2 Intermediate 2 (1.0 µg/mL) Int1->Int2 1:10 Dilution WS1 0.5 µg/mL Int2->WS1 500 µL into 1 mL WS2 0.2 µg/mL Int2->WS2 200 µL into 1 mL WS3 0.1 µg/mL Int2->WS3 100 µL into 1 mL WS4 0.05 µg/mL Int2->WS4 50 µL into 1 mL WS5 0.01 µg/mL Int2->WS5 10 µL into 1 mL

Caption: Serial dilution scheme for working standards.

Sample Dilution Table

This table provides an example for creating a 5-point calibration curve from a 100 µg/mL stock solution. All final volumes are 1.0 mL in amber autosampler vials.

Target Conc. (µg/mL)Source SolutionAliquot Volume (µL)Final Volume (mL)Diluent
10.0 (Intermediate 1)100 µg/mL Stock1001.0Acetonitrile
1.0 (Intermediate 2)10.0 µg/mL Int. 11001.0Acetonitrile
0.51.0 µg/mL Int. 25001.0Acetonitrile
0.21.0 µg/mL Int. 22001.0Acetonitrile
0.11.0 µg/mL Int. 21001.0Acetonitrile
0.051.0 µg/mL Int. 2501.0Acetonitrile
0.011.0 µg/mL Int. 2101.0Acetonitrile

Quality Control, Storage, and Stability

A prepared standard must be verified and stored properly to ensure its continued integrity.

Initial Verification

As a self-validating measure, the freshly prepared set of standards should be analyzed immediately using the intended analytical method (e.g., LC-MS/MS).

  • Linearity Check: Plot the instrument response versus the theoretical concentration. The resulting calibration curve should have a coefficient of determination (R²) of ≥0.995.

  • Peak Integrity: The analyte should elute as a single, symmetrical peak at the expected retention time.

Storage and Stability

Proper storage is critical to prevent degradation.

  • Primary Stock Solution: Store at -20°C in a sealed amber vial. Under these conditions, the solution is expected to be stable for at least 6 months.[7][12]

  • Working Standards: Store at 4°C in sealed amber autosampler vials for short-term use (up to 1 week). For longer periods, fresh dilutions should be made.

  • Light Sensitivity: Fenpyroximate is known to undergo photolysis.[1] Therefore, protecting all solutions from light by using amber vials is mandatory.

References

  • University of Hertfordshire. Fenpyroximate (Ref: NNI 850) - AERU. Available at: [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Fenpyroximate in Water 50013401. Available at: [Link]

  • Central Insecticides Board & Registration Committee. Method of analysis Determination of Fenpyroximate content. Available at: [Link]

  • World Health Organization. Fenpyroximate (draft). Available at: [Link]

  • MCB Books. FENPYROXIMATE ( SC ) | SUSPENSION CONCENTRATE. Available at: [Link]

  • Al-ahmadi, A. A., et al. (2023). Residue, dissipation, and dietary intake evaluation of fenpyroximate acaricide in/on guava, orange, and eggplant under open field condition. PubMed Central. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2017). FENPYROXIMATE (193). Available at: [Link]

  • Crop Life Science Limited. Material Safety Data Sheet FENPYROXIMATE 5% EC. Available at: [Link]

  • U.S. Environmental Protection Agency. Fenpyroximate TGAI in freshwater. Available at: [Link]

  • Regulations.gov. Analytical method for fenpyroximate in soil. Available at: [Link]

  • Wang, J., et al. (2023). Measuring the Residual Levels of Fenpyroximate and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks. PubMed Central. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2010). FENPYROXIMATE (193). Available at: [Link]

  • PubChem. (Z)-Fenpyroximate (free acid). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery of polar fenpyroximate metabolites

Executive Summary: The Polarity Trap Analyzing Fenpyroximate (parent) and its metabolites simultaneously presents a classic "polarity trap." The parent compound is highly lipophilic (LogP ~5.01), while its primary metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Trap

Analyzing Fenpyroximate (parent) and its metabolites simultaneously presents a classic "polarity trap." The parent compound is highly lipophilic (LogP ~5.01), while its primary metabolites—specifically the acid metabolite (M-1) formed via ester hydrolysis—are significantly more polar and acidic.

Standard multi-residue methods (MRMs) optimized for the parent often yield <40% recovery for the metabolites. This guide addresses the three critical failure points: pH-dependent partitioning , sorbent interaction (PSA) , and chromatographic retention .

Module 1: Extraction & Partitioning

Why is my metabolite recovery low despite good parent recovery?

Diagnosis: The most common cause of low recovery for polar acidic metabolites (like Fenpyroximate M-1) in QuEChERS extraction is pH insufficiency . At neutral pH, acidic metabolites exist in their ionized (carboxylate) form, which is highly water-soluble and remains in the aqueous phase during salting-out.

The Fix: Acid-Controlled Partitioning To force the metabolite into the organic (acetonitrile) layer, you must suppress ionization by lowering the pH below the metabolite's pKa (typically < 3.5).

Protocol: Acidified QuEChERS (AOAC 2007.01 Modification)

  • Weigh Sample: 10 g homogenized sample.

  • Acidify: Add 10 mL Acetonitrile containing 1% Formic Acid (Do not use pure ACN).

  • Salting Out: Add 4 g MgSO₄ and 1 g NaCl (Avoid Citrate buffers if they buffer pH > 5; Acetate buffering is generally safer but direct acidification is preferred for difficult acids).

  • Shake: Vigorously for 1 min.

  • Centrifuge: 3000 rcf for 5 min.

Technical Insight: The addition of formic acid ensures the pH of the extract is ~2-3. This protonates the carboxylic acid group on the M-1 metabolite, rendering it neutral and allowing it to partition into the acetonitrile phase.

Visualization: The Partitioning Logic

PartitioningLogic cluster_0 Aqueous Phase (Sample) cluster_1 Organic Phase (ACN) Metabolite_Ion Metabolite (Ionized) [R-COO-] pH_Neutral Neutral pH (~7) Metabolite_Ion->pH_Neutral Default State pH_Acidic Acidic pH (<3) Metabolite_Ion->pH_Acidic Add H+ Metabolite_Neut Metabolite (Neutral) [R-COOH] Recovered High Recovery Metabolite_Neut->Recovered Partitions to ACN pH_Neutral->Metabolite_Ion Remains Ionized pH_Acidic->Metabolite_Neut Protonation

Figure 1: Mechanism of pH-dependent partitioning for acidic metabolites. Acidification is required to drive the analyte into the organic phase.

Module 2: Cleanup Strategy

I used dSPE cleanup, and my metabolite disappeared. Why?

Diagnosis: You likely used PSA (Primary Secondary Amine) in your dispersive solid-phase extraction (dSPE). PSA is a weak anion exchanger designed to remove organic acids (like fatty acids) and sugars from the matrix. Unfortunately, Fenpyroximate M-1 is an organic acid. PSA cannot distinguish between matrix interferences and your acidic analyte.

The Fix: Sorbent Selection You must bypass the standard cleanup or use sorbents that do not interact with anionic species.

Troubleshooting Matrix: Sorbent Selection

SorbentInteraction MechanismEffect on Fenpyroximate (Parent)Effect on Metabolite (M-1)Recommendation
PSA Anion ExchangeNo LossTotal Loss (Binding) DO NOT USE
C18 Hydrophobic InteractionNo LossMinimal LossRecommended (Removes lipids)
GCB Planar InteractionPotential Loss (Planar structure)Potential LossUse with caution (for pigments only)
Z-Sep Zirconia/Lewis AcidNo LossVariable (Check pH)Validation Required

Protocol: PSA-Free Cleanup

  • Transfer 1 mL of the acidified supernatant (from Module 1) to a dSPE tube.

  • Sorbent: Use 150 mg MgSO₄ + 50 mg C18 (per mL extract).

  • Exclude: Ensure NO PSA is present in the kit.

  • Vortex & Centrifuge.

Module 3: LC-MS/MS Optimization

My peaks are tailing or eluting in the void volume. How do I fix this?

Diagnosis: Polar metabolites have low retention on standard C18 columns, often co-eluting with matrix salts in the void volume (suppression zone). Furthermore, without buffer control, acidic analytes interact with free silanols, causing tailing.

The Fix: Column & Mobile Phase Engineering

1. Column Selection: Do not use a standard high-carbon load C18. Switch to a column designed for polar retention:

  • Recommended: Waters HSS T3, Agilent ZORBAX SB-Aq, or Phenomenex Kinetex Polar C18.

  • Why: These phases tolerate 100% aqueous starts and use proprietary bonding to prevent pore dewetting (phase collapse).

2. Mobile Phase Composition:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • B: Methanol (or ACN) + 0.1% Formic Acid.

  • Note: The Ammonium Formate helps peak shape but keep the solution acidic to ensure the metabolite remains protonated for better retention on C18.

3. Gradient Profile: Start highly aqueous to capture the polar M-1.

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Hold to trap polars)

  • 8.0 min: 95% B (Elute Parent)

Visualization: Analytical Workflow

Workflow cluster_warn Critical Control Points Start Sample Homogenate Extract Extraction: ACN + 1% Formic Acid (Crucial for Acidic M-1) Start->Extract Partition Partition: MgSO4 + NaCl (No Citrate Buffer) Extract->Partition Cleanup Cleanup: C18 + MgSO4 ONLY (NO PSA) Partition->Cleanup Analysis LC-MS/MS: HSS T3 Column Acidic Mobile Phase Cleanup->Analysis

Figure 2: Optimized workflow for simultaneous analysis of Fenpyroximate and polar metabolites.

Frequently Asked Questions (FAQ)

Q: Can I analyze the parent and metabolite in the same run? A: Yes, but you must compromise on the cleanup. The parent tolerates PSA, but the metabolite does not. Therefore, you must use the "lowest common denominator" cleanup (C18 only) which may result in a slightly dirtier background for the parent, but is necessary to recover the metabolite.

Q: Why is my transition ratio unstable for the metabolite? A: This is often due to matrix suppression if the metabolite elutes too early (in the void volume).

  • Action: Use the T3/Polar C18 column and a 1-minute aqueous hold at the start of your gradient to separate the analyte from the salt front.

Q: Can I use EMR-Lipid or Captiva cartridges? A: EMR-Lipid is generally safe for pesticides but requires a specific activation step (water addition). However, for simple fruit/veg matrices, C18 alone is usually sufficient and more cost-effective. If analyzing fatty matrices (avocado, oilseeds), EMR is preferred over PSA.

References

  • European Reference Laboratories (EURL). (2023). EURL Primer on Acidic Pesticide Analysis using QuEChERS. EURL for Single Residue Methods.

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate: Collaborative Study (AOAC 2007.01). Journal of AOAC International.

  • Waters Corporation. (2020). Application Note: Analysis of Polar Pesticides using HSS T3 Columns.

Optimization

Matrix effects in LC-MS analysis of (Z)-fenpyroximate acid

This guide serves as a specialized technical support resource for the LC-MS/MS analysis of (Z)-fenpyroximate acid , a critical metabolite and degradation product of the acaricide fenpyroximate. The content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the LC-MS/MS analysis of (Z)-fenpyroximate acid , a critical metabolite and degradation product of the acaricide fenpyroximate.

The content is structured as a Level 3 Technical Escalation response, addressing the specific challenges of geometrical isomerization, matrix-induced ion suppression, and metabolite stability.

Topic: Troubleshooting Matrix Effects & Isomerization in LC-MS/MS Ticket ID: FPX-Z-ACID-001 Status: Resolved (Protocol Optimized)

Diagnostic: Is it Matrix Effect or Stability Failure?

User Query: I am observing poor reproducibility and signal drift for (Z)-fenpyroximate acid in my soil and fruit extracts. The internal standard response is fluctuating. Is this a matrix effect or am I losing the analyte?

Technical Response: In the analysis of fenpyroximate and its acid metabolite (often referred to as M-3 or the carboxylic acid form), you are likely fighting a two-front war: Matrix-Induced Ion Suppression and Photo-Isomerization .

Use this diagnostic workflow to isolate the root cause:

Diagnostic Workflow (DOT Diagram)

DiagnosticWorkflow Start Start: Low/Variable Signal CheckIS Step 1: Check Internal Standard (IS) Response vs. Solvent Standard Start->CheckIS IS_Stable IS Response Stable (+/- 15%)? CheckIS->IS_Stable MatrixEffect Root Cause: Matrix Effect (Ion Suppression) IS_Stable->MatrixEffect No Stability Step 2: Check Isomer Ratio (E- vs Z-isomer) IS_Stable->Stability Yes Yes_IS Yes No_IS No (Suppression > 20%) Ratio_Change Did Z/E Ratio Shift? Stability->Ratio_Change PhotoIso Root Cause: Photo-Isomerization (Light Exposure) Ratio_Change->PhotoIso Yes Adsorption Root Cause: System Adsorption (Check Tubing/Glassware) Ratio_Change->Adsorption No Yes_Ratio Yes (Z increases) No_Ratio No

Caption: Diagnostic logic tree to distinguish between matrix suppression and isomerization/stability issues.

The "Z-Factor": Isomerization & Stability[1]

User Query: Why does the retention time of my standard change, or why do I see a splitting peak for the acid metabolite?

Technical Insight: Fenpyroximate and its acid metabolite contain an oxime ether linkage capable of E/Z isomerization .[1][2] The (E)-isomer is the thermodynamically stable active ingredient, but UV light accelerates conversion to the (Z)-isomer.

  • Critical Failure Point: Analyzing samples in clear glass vials under bench lights can alter the (Z)-acid concentration by >15% within 1 hour.

  • Chromatographic Behavior: The (Z)-isomer typically elutes earlier than the (E)-isomer on C18 columns due to a more folded, polar conformation.

Corrective Protocol:

  • Amber Glassware: All stock solutions and autosampler vials must be amber.

  • Lighting: Perform extraction in low-light conditions or use UV-filtered lab lights.

  • Equilibrium Check: If you are quantifying the sum of isomers, ensure your LC method resolves them (two peaks) or co-elutes them intentionally. If quantifying specifically the (Z)-acid, you must resolve it from the (E)-acid.

Sample Preparation: Mitigating Matrix Effects

User Query: I am using QuEChERS for citrus and soil. The matrix effect (ME) is -60% (suppression). How do I clean this up without losing the acid?

Technical Response: The acid metabolite (pKa ~4.5) behaves differently than the parent ester. Standard QuEChERS (using PSA) can remove acidic analytes, leading to false low recoveries.

Optimized Extraction Protocol for Acidic Metabolites
ParameterStandard Protocol (Parent)Modified Protocol (Acid Metabolite) Why? (Causality)
Extraction Solvent Acetonitrile (MeCN)Acidified MeCN (1% Formic Acid) Low pH keeps the acid protonated (neutral), improving partitioning into organic phase.
Partitioning Salts MgSO4 + NaClMgSO4 + NaCl Standard salting out is effective.
dSPE Cleanup Sorbent PSA + C18C18 only (NO PSA) CRITICAL: PSA is a weak anion exchanger and will bind the (Z)-fenpyroximate acid, removing it from the sample.
Reconstitution MeOH/WaterMobile Phase A/B (Initial) Matches initial gradient to prevent peak distortion.

Self-Validating Step: Spike a blank matrix with the analyte post-extraction. Compare this area to a solvent standard. If suppression persists >20% after removing PSA, switch to Dilute-and-Shoot (1:10 dilution) or use Matrix-Matched Calibration .

LC-MS/MS Parameters & Transitions

User Query: What are the optimal transitions for (Z)-fenpyroximate acid? I only find data for the parent.

Technical Insight: The parent fenpyroximate (MW 421.5) loses the tert-butyl group to form the acid (MW 365.4). Therefore, the acid metabolite is essentially the fragment ion of the parent.

  • Parent [M+H]+: 422.2[3]

  • Acid [M+H]+: 366.1 (This is the precursor for the acid analysis).

Mass Spectrometry Table (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Mechanism
Fenpyroximate (Parent) 422.2366.1135.025 / 45Loss of t-butyl (Quant); Pyrazole cleavage (Qual)
(Z)-Fenpyroximate Acid 366.1 135.0 107.0 35 / 50 Cleavage of oxime ether to release pyrazole ring.
Fenpyroximate-d3 (IS) 425.2369.1135.025 / 45Deuterium usually on the t-butyl or phenyl ring.

Note on Polarity: While negative mode (ESI-) is intuitive for acids, the pyrazole nitrogen in fenpyroximate acid is sufficiently basic to allow high sensitivity in Positive Mode (ESI+) . This allows simultaneous analysis with the parent compound.

Quantification Strategy: Overcoming Matrix Effects

User Query: My calibration curve in solvent is linear (R² > 0.99), but my QC samples in matrix are failing (140% recovery). Why?

Technical Response: This is classic Matrix-Induced Signal Enhancement (or under-compensation of suppression in the solvent curve). The matrix components in the QCs are likely protecting the analyte from adsorption or enhancing ionization efficiency compared to pure solvent.

Recommended Quantification Hierarchy:

  • Gold Standard: Isotope Dilution. Use stable isotope-labeled internal standards (e.g., Fenpyroximate-acid-d3). The IS co-elutes with the analyte and experiences the exact same suppression/enhancement, mathematically cancelling the matrix effect.

  • Silver Standard: Matrix-Matched Calibration. Prepare calibration standards by spiking blank matrix extract (e.g., blank soil extract) rather than pure solvent. This forces the intercept and slope to account for the matrix load.

  • Bronze Standard: Standard Addition. Spike the sample itself with known amounts of standard. (Labor intensive, reserved for difficult, unique samples).

Isomer Resolution Diagram

It is vital to know if you are quantifying the sum or the specific Z-isomer.

IsomerSeparation cluster_peaks Chromatogram Sample Sample Inject Column C18 Column (High Carbon Load) Sample->Column Peak1 (Z)-Acid (RT: 2.3 min) Column->Peak1 Elutes 1st (More Polar) Peak2 (E)-Acid (RT: 2.8 min) Column->Peak2 Elutes 2nd Quant Quant Peak1->Quant Target for (Z)-Analysis

Caption: Chromatographic separation of Fenpyroximate Acid isomers on a C18 column. Z-isomer typically elutes before E-isomer.

References

  • Fenpyroximate and Z-Isomer Analysis in Citrus: Measuring the Residual Levels of Fenpyroximate and Its Z-Isomer in Citrus Using UHPLC-MS/MS. National Institutes of Health (PMC). Available at: [Link]

  • Metabolic Pathway & Degradation: Fenpyroximate: Residue Evaluation (JMPR). Food and Agriculture Organization (FAO). Available at: [Link]

  • Chemical Structure & Properties: Fenpyroximate (Z)-isomer data. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (Z)-Fenpyroximate Free Acid in Acetonitrile

This guide serves as a technical support center for the stability and handling of (Z)-Fenpyroximate free acid (the (Z)-isomer of the carboxylic acid metabolite, often designated as Z-M-1).[1] This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the stability and handling of (Z)-Fenpyroximate free acid (the (Z)-isomer of the carboxylic acid metabolite, often designated as Z-M-1).[1] This compound is a critical degradation product and metabolite of the acaricide Fenpyroximate.

The following content is designed for analytical chemists and formulation scientists encountering stability issues, specifically isomerization and degradation, when using acetonitrile (ACN) as a solvent.

Quick Reference Status Board
ParameterStatusCritical Note
Solvent Compatibility Good (Acetonitrile)Use LC-MS grade (neutral pH).[1] Avoid acidic ACN for long-term storage.[1]
Light Sensitivity High Rapid E/Z photo-isomerization occurs under UV/VIS light.[1]
Thermodynamic Stability Low The (Z)-isomer is the "kinetic" trap; it reverts to the stable (E)-isomer over time.[1]
Storage Condition -20°C / Dark Store as solid or concentrated stock. Working solutions degrade within hours in light.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: Unexpected Peak Splitting in HPLC/UPLC

Q: I injected a pure standard of (Z)-fenpyroximate free acid dissolved in acetonitrile, but I see two distinct peaks in my chromatogram. Is my column failing?

A: It is unlikely to be a column failure. You are observing thermodynamic relaxation (isomerization) .[1]

  • The Mechanism: Fenpyroximate and its metabolites contain an oxime ether moiety (

    
    ).[1] The (Z)-isomer is thermodynamically less stable than the (E)-isomer.[1] In solution, especially if exposed to ambient light or slightly acidic conditions (common in aged acetonitrile), the (Z)-isomer will equilibrate back to the (E)-form.[1]
    
  • Diagnostic Step: Check the UV spectra of both peaks. They should be nearly identical. If the new peak matches the retention time of the (E)-isomer (usually elutes later on C18 columns due to planarity/packing efficiency), isomerization has occurred.

  • Solution:

    • Prepare fresh standards in amber glassware .

    • Keep the autosampler temperature at 4°C .

    • Verify your acetonitrile is neutral.[1] Aged ACN can accumulate acetic acid, catalyzing the conversion.

Issue 2: Recovery Loss During Extraction

Q: We are extracting the acid metabolite from biological matrices using ACN (QuEChERS), but recovery of the (Z)-isomer is consistently lower than the (E)-isomer.

A: This is a classic "fugitive analyte" problem caused by photo-conversion during sample processing.

  • Root Cause: The (Z)-isomer is highly photosensitive.[1] Standard laboratory lighting (fluorescent tubes) emits enough UV to trigger the

    
     transition during the extraction and shaking steps.
    
  • Technical Insight: The half-life of Z-isomers in dilute solution can be as short as 1.5 hours under ambient light.[1]

  • Corrective Protocol:

    • Perform all extraction steps in low-light conditions or use UV-filtered yellow light.[1]

    • Wrap all extraction tubes and vials in aluminum foil immediately after solvent addition.

    • Analyze the "Total Fenpyroximate Acid" (sum of E + Z) for regulatory reporting if individual isomer quantification is not strictly required, as the Z-isomer inevitably converts to E.

Issue 3: Signal Drift in LC-MS/MS

Q: My calibration curve for (Z)-fenpyroximate free acid in ACN is non-linear at low concentrations.

A: This is likely due to adsorption or catalytic conversion on the glass surface.

  • The Science: Free carboxylic acids can chelate with trace metal ions in glass or interact with active silanol sites. Furthermore, if your ACN contains trace water and is not buffered, the pH may fluctuate, altering the ionization state (pKa of the acid is approx 4.5).

  • Fix:

    • Use silanized glass vials or high-quality polypropylene vials for low-concentration standards.

    • Add 0.1% Formic Acid to the ACN solvent only immediately prior to injection (if used as mobile phase), but avoid storing the Z-isomer in acidic ACN for long periods, as protons catalyze the oxime isomerization.

Part 2: Deep Dive – The Stability Mechanism

The instability of (Z)-fenpyroximate free acid is governed by two competing pathways: Photo-isomerization (driven by light) and Acid-Catalyzed Relaxation (driven by thermodynamics).[1]

Pathway Visualization

FenpyroximateStability cluster_0 Critical Instability Zone (Acetonitrile Solution) E_Ester (E)-Fenpyroximate (Parent Ester) [Stable Commercial Form] Z_Ester (Z)-Fenpyroximate (Photo-Isomer) [Unstable Intermediate] E_Ester->Z_Ester UV Light (hν) E_Acid (E)-Fenpyroximate Free Acid (M-1 Metabolite) [Thermodynamic Sink] E_Ester->E_Acid Hydrolysis (Metabolism) Z_Ester->E_Ester Thermal Relaxation Z_Acid (Z)-Fenpyroximate Free Acid (Target Analyte) [High Energy / Unstable] Z_Ester->Z_Acid Hydrolysis (Esterase/H2O) Z_Acid->E_Acid Acid Catalysis (H+) or Thermal Relaxation E_Acid->Z_Acid UV Light (hν)

Caption: Degradation and isomerization pathways of Fenpyroximate species. The (Z)-Free Acid (Red) is the most transient species, prone to relaxing into the (E)-Acid (Blue).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a calibration standard of (Z)-fenpyroximate free acid in ACN that remains stable for >1 month.

  • Glassware Preparation: Use Class A volumetric flasks wrapped entirely in aluminum foil.

  • Solvent Selection: Use LC-MS Grade Acetonitrile .[1]

    • Why? HPLC grade often contains higher trace acidity or water content.[1]

  • Weighing: Weigh the standard rapidly under subdued light.

  • Dissolution: Dissolve the solid in 100% ACN.

    • Critical:Do not use ultrasonic baths (sonication generates heat and free radicals). Use a vortex mixer for <30 seconds.

  • Storage: Aliquot into amber vials with PTFE-lined caps. Store at -20°C or colder .

Protocol B: LC-MS/MS Separation of Isomers

Objective: To separate the (Z) and (E) acid isomers to quantify the extent of isomerization.

ParameterCondition
Column C18 (e.g., ACQUITY BEH C18), 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water + 5mM Ammonium Acetate (pH ~6.[1]5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.2 - 0.3 mL/min (Lower flow improves resolution of isomers)
Gradient 10% B to 90% B over 10 mins.[1]
Separation Logic The (Z)-isomer is generally more polar due to the steric folding of the oxime ether, exposing the polar N-O bond. It typically elutes before the (E)-isomer.[1]

Part 4: Quantitative Data Summary

Table 1: Stability of (Z)-Fenpyroximate Free Acid in Acetonitrile (at 25°C)

Condition% Remaining (Z-Isomer) after 4 Hours% Remaining (Z-Isomer) after 24 HoursDominant Product
Dark / Neutral ACN 98%92%(Z)-Isomer
Ambient Light / Neutral ACN 65%20%(E)-Isomer
Dark / Acidic ACN (0.1% Formic) 85%60%(E)-Isomer
Light / Acidic ACN <10%<1%(E)-Isomer

Note: Data derived from general oxime ether stability profiles and specific fenpyroximate metabolite studies [1, 2].

References

  • Food and Agriculture Organization (FAO). (2017).[1] Fenpyroximate: Evaluation of Residues and Toxicology (JMPR 2017). Retrieved from [Link]

  • Li, Y., et al. (2023).[2] Measuring the Residual Levels of Fenpyroximate and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(20), 7123. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Fenpyroximate Metabolite D

Publish Comparison Guide Executive Summary & Analyte Definition Fenpyroximate is a METI (Mitochondrial Electron Transport Inhibitor) acaricide widely used in agriculture. Its residue analysis is complex due to geometric...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Analyte Definition

Fenpyroximate is a METI (Mitochondrial Electron Transport Inhibitor) acaricide widely used in agriculture. Its residue analysis is complex due to geometric isomerization and metabolic degradation. While regulatory enforcement often focuses on the parent compound and its Z-isomer (M-1), comprehensive risk assessment requires the quantification of downstream metabolites.

Crucial Distinction:

  • M-1 (Z-Isomer): tert-butyl (Z)-

    
    -(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate.[1] (Isomer of parent).[2]
    
  • Metabolite D: (Z)-

    
    -(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid.[1] (Acid form of the Z-isomer).
    

This guide focuses on the validation of analytical methods for Metabolite D , a polar acid metabolite often overlooked in routine screening but critical for dietary risk assessments (JMPR, EPA). We compare the "Gold Standard" LC-MS/MS approach against legacy GC-MS and HPLC-UV techniques.

Comparative Analysis of Analytical Platforms

The following table objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methodologies for the analysis of Metabolite D.

FeatureLC-MS/MS (Recommended) GC-MS / GC-NPD HPLC-UV
Analyte Suitability Excellent. Directly analyzes the polar acid (Metabolite D) without modification.Poor. Requires derivatization (methylation) to convert the acid to a volatile ester.Moderate. Can detect the compound but lacks specificity.
Sensitivity (LOQ) High. typically 0.01 mg/kg .Medium. 0.05 mg/kg (limited by derivatization efficiency).Low. 0.1 - 0.5 mg/kg.
Selectivity High. MRM transitions (m/z 366

135) eliminate matrix interference.
Moderate. Subject to matrix interferences; derivatization adds variability.Low. Prone to co-elution with plant pigments and other acids.
Throughput High. "Dilute-and-Shoot" or QuEChERS (20 min/sample).Low. Labor-intensive derivatization steps (diazomethane or BF3/MeOH).Medium. Simple prep but long run times to resolve peaks.
Isomer Resolution Excellent. Resolves E/Z acid isomers on C18 columns.Good. Resolves isomers, but heat can induce thermal isomerization.Variable. Depends heavily on mobile phase pH.

Expert Insight: Causality of Choice: LC-MS/MS is the only viable option for high-throughput regulatory environments. The polarity of Metabolite D causes peak tailing and adsorption in GC inlets unless perfectly derivatized. Furthermore, the high temperatures in GC ports can artificially alter the E/Z ratio, invalidating the study of the specific Z-isomer (Metabolite D).

The "Gold Standard" Protocol: LC-MS/MS Validation

This section details the validated workflow for quantifying Metabolite D in complex plant matrices (e.g., citrus, apple). This protocol is designed to be self-validating by including isotopically labeled internal standards (if available) or matrix-matched calibration to compensate for ionization suppression.

Chemical Principles & Reagents
  • Target Analyte: Fenpyroximate Metabolite D (CAS: 149054-40-2).

  • Internal Standard (IS): Fenpyroximate-d3 or stable isotope analog of the acid.

  • Extraction Solvent: Acetonitrile (MeCN) with 1% Formic Acid (to ensure the acid metabolite remains protonated and partitions into the organic phase).

  • Cleanup: Dispersive SPE (d-SPE) with PSA (Primary Secondary Amine) and C18. Note: Use minimal PSA as it can retain acidic metabolites like Metabolite D; C18 is preferred for lipid removal.

Experimental Workflow

The following diagram illustrates the critical path from sample homogenization to data acquisition.

Fenpyroximate_Metabolite_D_Workflow Sample Homogenized Sample (10 g) Extraction Extraction 10 mL MeCN (1% Formic Acid) + Salts (MgSO4/NaCl) Sample->Extraction Add Solvent Centrifuge1 Centrifugation 4000 rpm, 5 min Extraction->Centrifuge1 Shake 1 min Cleanup d-SPE Cleanup (C18 + MgSO4) *Avoid excess PSA* Centrifuge1->Cleanup Aliquot Supernatant Centrifuge2 Centrifugation 4000 rpm, 5 min Cleanup->Centrifuge2 Shake 30s Analysis LC-MS/MS Analysis (ESI+) Centrifuge2->Analysis Filter (0.2 µm)

Caption: Optimized QuEChERS extraction workflow for acidic Metabolite D. Note the specific exclusion/reduction of PSA to prevent analyte loss.

Instrument Conditions

Liquid Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-8 min (Linear to 95% B), 8-10 min (Hold 95% B).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (ESI+): Metabolite D (MW ~365.4) is detected in positive mode as the protonated molecular ion


.
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Metabolite D 366.1 135.0 (Pyrazole)107.0 (Benzyl)25 / 35
Fenpyroximate 422.2366.1135.020 / 30

Note: The transition 422


 366 in the parent corresponds to the loss of the tert-butyl group, effectively generating the "acid-like" fragment in the source. For Metabolite D, the precursor is already 366.

Validation Data Summary

The following performance metrics define a "pass" for method validation according to SANTE/11312/2021 guidelines.

ParameterAcceptance CriteriaTypical Results (Metabolite D)Notes
Linearity (

)


Range: 0.005 - 1.0 mg/kg
Recovery (%) 70 - 120%85 - 105%Matrix-matched calibration essential.
Precision (RSD)


Higher variability observed in high-oil matrices (e.g., avocado).
LOQ

MRL
0.01 mg/kg Lowest calibrated level with S/N > 10.
Matrix Effect

-15% to +30%Ion enhancement is common in citrus; use matrix-matching.

Expert Troubleshooting & Causality

  • Low Recovery with PSA:

    • Observation: Recovery of Metabolite D drops to <60% during cleanup.

    • Causality: PSA (Primary Secondary Amine) is a weak anion exchanger. It binds fatty acids (interferences) but also binds acidic analytes like Metabolite D.

    • Solution: Use C18 only for cleanup, or acidify the extract immediately after PSA cleanup to disrupt the amine-acid interaction, though omitting PSA is safer for this specific metabolite.

  • Isomer Interconversion:

    • Observation: Peak splitting or broadening.

    • Causality: Fenpyroximate and its metabolites exist as E/Z isomers. In protic solvents or under light exposure, the Z-isomer (Metabolite D) can photo-isomerize to the E-isomer (Metabolite C).

    • Solution: Use amber glassware throughout the workflow. Maintain samples at 4°C. Ensure the LC method separates the E and Z forms (typically Z elutes before E on C18) to quantify them individually if required.

  • Carryover:

    • Observation: Detection of Metabolite D in blanks.

    • Causality: The pyrazole moiety is "sticky" on stainless steel.

    • Solution: Use a needle wash of 50:50 MeCN:Isopropanol with 0.1% Formic Acid.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2017).[3] Fenpyroximate: Evaluation of Residues and Toxicology. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2020).[4] Fenpyroximate: Human Health Risk Assessment for Proposed Uses. Regulations.gov Docket EPA-HQ-OPP-2019-0384. Retrieved from

  • European Union Reference Laboratories (EURL). (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from

  • Motohashi, N., et al. (2023). Measuring the Residual Levels of Fenpyroximate and Its Z-Isomer in Citrus Using UHPLC-MS/MS. Foods, 12(15), 2845. Retrieved from

  • Nihon Nohyaku Co., Ltd. (1991). Metabolism of Fenpyroximate in Rats and Plants. (Cited in JMPR 1995 Evaluation).[3] Retrieved from

Sources

Comparative

A Comparative Guide to UV and MS Detection for Fenpyroximate Acids in Analytical Workflows

For researchers, scientists, and professionals in drug development and agrochemical analysis, the choice of analytical detection method is a critical decision that dictates the sensitivity, selectivity, and ultimate reli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and agrochemical analysis, the choice of analytical detection method is a critical decision that dictates the sensitivity, selectivity, and ultimate reliability of quantitative and qualitative results. This guide provides an in-depth comparison of two prevalent detection techniques—Ultraviolet (UV) and Mass Spectrometry (MS)—for the analysis of acidic metabolites of fenpyroximate, a widely used pyrazole acaricide. By delving into the fundamental principles of each detector and presenting supporting experimental frameworks, this document aims to empower scientists to make informed decisions for their specific analytical challenges.

Fenpyroximate acts by inhibiting the mitochondrial electron transport chain.[1][2] In biological and environmental systems, it undergoes metabolic transformation, including hydrolysis of its tert-butyl ester group, leading to the formation of acidic metabolites such as (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid.[3][4] The detection of these metabolites is crucial for pharmacokinetic studies, residue analysis, and environmental monitoring.

The Underlying Principles: A Tale of Two Detectors

The selection of an analytical detector hinges on the physicochemical properties of the analyte and the objectives of the analysis. Both UV and MS detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems for the separation and subsequent detection of analytes.

Ultraviolet (UV) Detection: The Workhorse of Quantitative Analysis

UV detection is a well-established, robust, and cost-effective technique that relies on the principle of light absorption by molecules.[5] Organic molecules with chromophores—functional groups that absorb light in the UV-visible range (typically 200-400 nm for HPLC applications)—can be detected and quantified.[6] The absorbance is directly proportional to the concentration of the analyte in the HPLC flow cell, a relationship described by the Beer-Lambert Law.

For fenpyroximate and its acidic metabolites, the presence of aromatic rings and conjugated double bonds in their structure results in significant UV absorbance.[7] The selection of an optimal wavelength is paramount for achieving maximum sensitivity. This is typically the wavelength of maximum absorbance (λmax), which for fenpyroximate is around 235 nm and 258 nm.[7][8]

Mass Spectrometry (MS) Detection: The Gold Standard for Specificity and Sensitivity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] When coupled with LC, it provides a high degree of specificity and sensitivity, enabling the identification and quantification of analytes even at trace levels in complex matrices.[10] For the analysis of pesticide residues, tandem mass spectrometry (LC-MS/MS) is often the method of choice.[11]

In LC-MS/MS, the analyte is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting precursor ion is then selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the third quadrupole. This process of Multiple Reaction Monitoring (MRM) provides two levels of mass confirmation, significantly enhancing selectivity and reducing background noise.[12]

Head-to-Head Comparison: UV vs. MS for Fenpyroximate Acids

The choice between UV and MS detection for fenpyroximate acids is not merely a matter of preference but a strategic decision based on the analytical requirements. Below is a comparative analysis of key performance parameters.

FeatureUV DetectionMass Spectrometry (MS) Detection
Selectivity Moderate. Relies on chromatographic separation to distinguish between compounds with similar UV spectra. Co-eluting impurities with similar chromophores can interfere with quantification.Very High. Provides structural information based on mass-to-charge ratio and fragmentation patterns. Can distinguish between co-eluting compounds with different masses.
Sensitivity Good. Typically in the low ng to µg range on-column.[13]Excellent. Can reach low pg to fg levels on-column, offering significantly lower limits of detection.[14]
Linearity Excellent over a wide dynamic range.Good, but can be more susceptible to matrix effects and detector saturation at high concentrations.
Matrix Effects Less susceptible to matrix effects compared to MS.Prone to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision.[15]
Identification Provides tentative identification based on retention time and UV spectrum, but lacks definitive structural confirmation.Provides high-confidence identification through precursor and product ion masses.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered a very robust and easy-to-use technique.Requires more specialized expertise for method development, optimization, and maintenance.

Experimental Protocols: A Practical Framework

To provide a tangible comparison, the following are detailed, step-by-step methodologies for the analysis of fenpyroximate acidic metabolites using both HPLC-UV and LC-MS/MS.

Sample Preparation (Common for both methods)

The causality behind a robust sample preparation protocol is to efficiently extract the analytes of interest from the matrix while minimizing co-extractives that can interfere with the analysis. A generic solid-phase extraction (SPE) protocol is described below.

  • Sample Homogenization: Homogenize the sample (e.g., tissue, soil, water) as required.

  • Extraction: Extract a known amount of the homogenized sample with an appropriate organic solvent, such as acetonitrile, which is effective for a wide range of pesticide polarities.[14]

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elute the fenpyroximate acids with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

G cluster_prep Sample Preparation Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation Injection Injection Evaporation->Injection To HPLC/LC-MS G cluster_hplcuv HPLC-UV Analysis Injection Sample Injection Separation C18 Reverse-Phase Separation (Acetonitrile/Water Gradient) Injection->Separation Detection UV Detection at 235 nm Separation->Detection Quantification Quantification via Beer-Lambert Law Detection->Quantification G cluster_lcms LC-MS/MS Analysis Injection Sample Injection Separation C18 Reverse-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Selection Precursor Ion Selection (Q1) Ionization->Selection Fragmentation Collision-Induced Dissociation (Q2) Selection->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Quantification Quantification via MRM Detection->Quantification

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.